Product packaging for Oxacyclohexadec-14-en-2-one(Cat. No.:CAS No. 93893-91-5)

Oxacyclohexadec-14-en-2-one

Cat. No.: B12653895
CAS No.: 93893-91-5
M. Wt: 238.37 g/mol
InChI Key: PSFKNEZPTNSWPX-ZRDIBKRKSA-N
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Description

Contextualization of Macrocyclic Lactones in Contemporary Organic Chemistry Research

Macrocyclic lactones, which are cyclic esters with large ring structures (typically 12 or more atoms), represent a significant and fascinating class of compounds in organic chemistry. Historically, their allure stemmed from natural sources, such as the musk-like lactones obtained from the musk deer, which have long been prized ingredients in the fragrance industry. nih.govresearchgate.net Beyond their aromatic properties, macrocyclic lactones are integral components of numerous biologically active natural products, including antibiotics, immunosuppressants, and anticancer agents. nih.govrsc.org

In modern research, the field has seen a significant push towards developing novel and efficient synthetic strategies for these complex molecules. d-nb.info Traditional methods for macrocyclization often face challenges such as the need for high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. d-nb.info Consequently, contemporary research heavily focuses on innovative methods like ring-closing metathesis (RCM), which has proven to be a powerful and versatile tool for forming the large carbon-carbon bonds characteristic of these rings. eurjchem.commdpi.com Furthermore, there is a growing emphasis on sustainability, with many studies exploring the use of renewable feedstocks like vegetable oils and their constituent fatty acids as starting materials for the synthesis of high-value macrocyclic lactones. nih.govresearchgate.net This approach not only provides a greener alternative to traditional chemical synthesis but also opens up pathways to a diverse range of macrocyclic structures. nih.gov

Academic Research Significance of Oxacyclohexadec-14-en-2-one within Natural Product Chemistry and Synthetic Methodologies

Within the broader class of macrocyclic lactones, this compound serves as a noteworthy subject of academic research, particularly in the development of synthetic methodologies. Its structure, a 16-membered lactone ring with a single point of unsaturation, makes it an interesting target for testing and refining modern synthetic reactions.

A key area where this compound holds significance is in the application of olefin metathesis for the synthesis of macrocycles from renewable resources. eurjchem.com Research has demonstrated the synthesis of (E)-Oxacyclohexadec-14-en-2-one through a strategy involving the esterification of unsaturated fatty acids with unsaturated alcohols, followed by a ring-closing metathesis (RCM) reaction. eurjchem.com Specifically, the synthesis has been achieved using Grubbs' second-generation catalyst, highlighting the compound's role as a benchmark for evaluating the efficacy of modern catalytic systems in complex molecule synthesis. eurjchem.com This approach underscores the academic interest in converting readily available natural feedstocks into structurally precise and valuable macrocyclic compounds, positioning this compound as an important example in the ongoing quest for efficient and sustainable synthetic chemistry. nih.goveurjchem.com

Chemical and Spectroscopic Data

The chemical properties and detailed spectroscopic findings for this compound are summarized below.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₂₆O₂ chemsrc.com
Molecular Weight 238.366 g/mol chemsrc.com
Exact Mass 238.193 u chemsrc.com
Density 0.9 g/cm³ (est.) chemsrc.com
Boiling Point 383.7 °C at 760 mmHg (est.) chemsrc.com
Flash Point 161.2 °C (est.) chemsrc.com
logP (o/w) 4.39 - 4.998 (est.) chemsrc.comthegoodscentscompany.com

Table 2: Spectroscopic Data for (E)-Oxacyclohexadec-14-en-2-one

Analysis Data
FT-IR (NaCl, CHCl₃, ν, cm⁻¹) 3439, 2753, 1719, 1569, 1348 eurjchem.com
¹H NMR (500 MHz, CDCl₃, δ, ppm) 5.8-5.7 (m, 2H, -HC=CH-), 4.9 (t, J = 7.4 Hz, 2H, -CH₂-O-C=O-), 2.28-2.27 (t, J = 6.1 Hz, 2H, -O-C=O-CH₂-), 2.05-2.02 (m, J = 6.1 Hz, 2H, -CH₂-HC=CH-CH₂-O-), 1.63-1.56 (m, 2H, -O-C=O-CH₂-CH₂-), 1.36-1.25 (m, J = 5.9 Hz, 16H, -[CH₂]₈-) eurjchem.com
¹³C NMR (75 MHz, CDCl₃, δ, ppm) 173.9, 138.8, 124.04, 113.8, 76.9, 51.12, 34.37, 31.70, 28.60, 22.7, 13.7 eurjchem.com
ESI-MS (m/z) 261.41 [M+Na]⁺ eurjchem.com
HRMS (ESI, m/z) 261.23 eurjchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B12653895 Oxacyclohexadec-14-en-2-one CAS No. 93893-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93893-91-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(14E)-1-oxacyclohexadec-14-en-2-one

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h10,12H,1-9,11,13-14H2/b12-10+

InChI Key

PSFKNEZPTNSWPX-ZRDIBKRKSA-N

Isomeric SMILES

C1CCCCC/C=C/COC(=O)CCCCC1

Canonical SMILES

C1CCCCCC=CCOC(=O)CCCCC1

Origin of Product

United States

Synthetic Methodologies for Oxacyclohexadec 14 En 2 One

Total Synthesis Approaches to the Oxacyclohexadec-14-en-2-one Core

The formation of the macrocyclic core of this compound is the pivotal step in its total synthesis. The success of this step hinges on the choice of a macrocyclization strategy that can effectively overcome the inherent difficulties of forming large rings. mskcc.org While several methods exist, Ring-Closing Metathesis (RCM) has emerged as a dominant and versatile tool for this purpose. apeiron-synthesis.comdrughunter.com

Ring-Closing Metathesis (RCM) as a Primary Strategy for Macrocyclization

Ring-Closing Metathesis (RCM) is a powerful variation of olefin metathesis that facilitates the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, typically ethylene (B1197577). wikipedia.org This reaction has revolutionized the synthesis of macrocycles, including 14-membered rings, by providing a highly efficient and functional group tolerant method for their construction. drughunter.comorganic-chemistry.orgnih.gov The driving force for the reaction, particularly with terminal olefins, is the irreversible loss of ethylene gas, which shifts the equilibrium towards the desired cyclic product. organic-chemistry.orguwindsor.ca

The general mechanism of RCM involves a metal-carbene catalyst that engages in a series of [2+2] cycloaddition and cycloreversion steps with the terminal alkenes of the linear precursor, ultimately leading to the formation of the macrocyclic ring. organic-chemistry.org

The widespread adoption of RCM in organic synthesis is largely attributable to the development of well-defined ruthenium-based catalysts, pioneered by Grubbs and Schrock. wikipedia.orgnobelprize.org These catalysts exhibit remarkable stability and a broad tolerance for various functional groups, making them ideal for complex molecule synthesis. uwindsor.canobelprize.org

First-generation Grubbs catalysts, such as bis(tricyclohexylphosphine)benzylideneruthenium dichloride, demonstrated the feasibility of RCM for a wide range of applications. nobelprize.org However, the development of second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, marked a significant advancement. nobelprize.orgnih.gov These second-generation catalysts, along with Hoveyda-Grubbs catalysts, exhibit enhanced reactivity and thermal stability, allowing for lower catalyst loadings and broader substrate scope. nih.govbeilstein-journals.orgrsc.org

Further refinements in catalyst design have focused on modifying the ligands around the ruthenium center to fine-tune reactivity, selectivity, and stability. beilstein-journals.org For instance, the introduction of a chelating isopropoxystyrene ligand in the Hoveyda-Grubbs catalysts leads to increased stability and the ability to be recovered and reused in some cases. The development of catalysts with specific selectivities, such as those favoring the formation of Z-isomers, has also been a major area of progress. nih.gov

Table 1: Evolution of Ruthenium-Based RCM Catalysts
Catalyst GenerationKey FeaturesRepresentative CatalystImpact on Macrocyclization
First GenerationGood functional group tolerance, commercially available. nobelprize.orgGrubbs IEnabled the synthesis of a wide range of macrocycles previously difficult to access.
Second GenerationHigher activity and thermal stability due to NHC ligand. nobelprize.orgnih.govGrubbs II, Hoveyda-Grubbs IIAllowed for lower catalyst loadings and the cyclization of more challenging substrates. nih.gov
Specialized CatalystsDesigned for specific selectivities (e.g., Z-selectivity) or enhanced stability. beilstein-journals.orgnih.govZ-selective Ru catalysts, catalysts with modified ligands.Provides greater control over the stereochemistry of the resulting double bond in the macrocycle. nih.gov

The successful synthesis of this compound via RCM is highly dependent on the design of the acyclic diene precursor and the optimization of reaction conditions. A key consideration in substrate design is the placement of the terminal olefins, which will ultimately form the C14-C15 double bond in the macrocycle. The precursor must be synthesized in a way that allows for efficient cyclization without significant competing intermolecular reactions that can lead to oligomerization. mdpi.com

Reaction optimization often involves screening various catalysts, solvents, temperatures, and substrate concentrations. High dilution conditions are typically employed in macrocyclization reactions to favor the intramolecular RCM pathway over intermolecular oligomerization. researchgate.netorgsyn.org However, advancements in catalyst efficiency and the understanding of substrate pre-organization have, in some cases, allowed for reactions at higher concentrations. The choice of solvent can also influence the reaction outcome, with non-coordinating solvents like toluene (B28343) and dichloromethane (B109758) being commonly used.

Table 2: Key Parameters for RCM Optimization in Macrocyclization
ParameterConsiderationsImpact on this compound Synthesis
Catalyst SelectionActivity, stability, and stereoselectivity of the catalyst. orgsyn.orgDetermines the efficiency of the cyclization and the geometry of the double bond.
Substrate ConcentrationHigh dilution favors intramolecular cyclization. researchgate.netMinimizes the formation of dimeric and oligomeric byproducts.
SolventShould be non-coordinating and allow for good solubility of the substrate and catalyst.Can affect catalyst activity and reaction kinetics.
TemperatureCan influence reaction rate and catalyst stability.Higher temperatures can sometimes promote catalyst decomposition or side reactions. slideplayer.com
Reaction TimeSufficient time for complete conversion without product degradation.Prolonged reaction times can sometimes lead to isomerization of the double bond.

The geometry of the newly formed double bond in this compound can exist as either the (E)- or (Z)-isomer. In many macrocyclic natural products, the stereochemistry of this double bond is crucial for biological activity. nih.gov In conventional RCM reactions, the (E)-isomer is often the thermodynamic product and is typically favored, especially in larger, less strained rings. wikipedia.org Ruthenium NHC catalysts generally show a preference for forming the more stable (E)-isomer. wikipedia.org

However, significant research has been dedicated to developing methods for controlling the stereoselectivity of RCM. The development of Z-selective ruthenium catalysts has been a major breakthrough in this area. nih.gov These catalysts, often featuring bulky ligands, create steric hindrance in the transition state leading to the (E)-isomer, thus favoring the formation of the (Z)-isomer. wikipedia.org For instance, Grubbs and coworkers reported the use of a chelating ruthenium catalyst that affords Z-macrocycles with high selectivity. wikipedia.org

Conversely, strategies for obtaining the pure (E)-isomer have also been explored. One such method involves the Z-selective ethenolysis of an E/Z mixture of macrocycles. In this process, the same Z-selective catalyst preferentially reacts with the Z-isomer in the presence of ethylene, leading to the enrichment of the (E)-isomer. nih.gov Molybdenum-based catalysts have also been shown to be highly E-selective in certain macrocyclic RCM reactions. nih.gov

While RCM is a powerful tool for macrocyclization, scaling up these reactions in traditional batch processes can be challenging due to the need for high dilution and the potential for catalyst deactivation. researchgate.netscientistlive.com Continuous flow chemistry offers a promising solution to these challenges, enabling safer, more efficient, and scalable synthesis. rsc.orgacs.org

Alternative Macrocyclization Strategies: Intramolecular Esterification and Transesterification

While RCM is a dominant strategy, other methods for the macrocyclization of lactones like this compound are also employed. These often involve the formation of the ester bond within the macrocycle as the final ring-closing step.

Intramolecular esterification, also known as macrolactonization, involves the cyclization of a ω-hydroxy carboxylic acid. tandfonline.comsnnu.edu.cn This method often requires the activation of the carboxylic acid to facilitate the reaction. A variety of reagents and methods have been developed for this purpose, including the Corey-Nicolaou macrolactonization, which utilizes pyridinethiol esters. rsc.orguniv-amu.fr The success of these reactions is often dependent on high-dilution conditions to minimize intermolecular side reactions. researchgate.net

Intramolecular transesterification is another viable approach, where an existing ester within the linear precursor is converted into the macrocyclic lactone. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.comyoutube.com For instance, a methyl ester at one end of the molecule can react with a hydroxyl group at the other end to form the macrocyclic lactone and release methanol. tandfonline.com This method can be particularly useful when the ω-hydroxy carboxylic acid is prone to side reactions under standard esterification conditions.

Exploration of Other Advanced Chemical Synthesis Pathways

Beyond classical esterification, several advanced methodologies have been developed to efficiently construct the macrocyclic framework of this compound. These methods are designed to favor the intramolecular cyclization of a linear precursor, known as a seco-acid, over competing intermolecular polymerization.

One of the most powerful and widely used techniques is Ring-Closing Metathesis (RCM) . wikipedia.org This reaction utilizes metal catalysts, most commonly based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts), to form a carbon-carbon double bond within a molecule by joining two terminal alkene functionalities. wikipedia.orgbeilstein-journals.org The synthesis of this compound via RCM would involve an acyclic diene precursor, which upon cyclization, forms the 16-membered ring and releases a small volatile byproduct like ethylene, driving the reaction to completion. wikipedia.orgorganic-chemistry.org The efficiency of RCM is notable for its tolerance to a wide variety of functional groups and its effectiveness in creating large rings that are otherwise difficult to access. organic-chemistry.orgnih.gov

In addition to RCM, various macrolactonization techniques, which involve the formation of the ester bond to close the ring, have been refined for high efficiency. These methods rely on the activation of the carboxylic acid of the ω-hydroxy acid precursor. thieme-connect.comsnnu.edu.cn Seminal methods developed by Yamaguchi, Shiina, and Corey-Nicolaou remain highly relevant. chemrxiv.org The Yamaguchi macrolactonization, for instance, uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes an intramolecular, high-dilution reaction promoted by a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org These methods are designed to bring the reactive hydroxyl and activated carboxyl groups into proximity to facilitate cyclization over oligomerization. chemrxiv.org

More recent advancements include the development of metal-catalyzed macrolactonizations and the use of organocatalysts. thieme-connect.comsnnu.edu.cn For example, hafnium(IV) and scandium(III) salts have been shown to catalyze the direct lactonization of seco-acids, offering milder reaction conditions. snnu.edu.cnacs.org

Table 1: Comparison of Advanced Synthesis Pathways for Macrocyclic Lactones
MethodKey Reagents/CatalystGeneral PrincipleKey Advantages
Ring-Closing Metathesis (RCM)Grubbs Catalysts (Ru-based), Schrock Catalysts (Mo-based)Intramolecular cyclization of a diene precursor via olefin metathesis. wikipedia.orgHigh functional group tolerance; effective for large rings (up to 90-membered); byproduct (ethylene) is volatile. wikipedia.orgsigmaaldrich.com
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAPFormation of a highly reactive mixed anhydride to activate the carboxylic acid for intramolecular attack. chemrxiv.orgacs.orgRapid and mild esterification; effective for large-ring lactones. acs.org
Shiina Macrolactonization2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPSimilar to Yamaguchi, forms a mixed anhydride under mild conditions. chemrxiv.orgOften provides higher yields than Yamaguchi for complex substrates.
Corey-Nicolaou Macrolactonization2,2'-Dipyridyl disulfide, TriphenylphosphineActivation of the carboxylic acid via formation of a 2-pyridinethiol ester. rsc.orgProceeds under neutral conditions at room temperature or with gentle heating.

Asymmetric Synthesis and Chiral Pool Utilization for this compound Precursors

The biological activity and physical properties of macrocycles are often dependent on their stereochemistry. Therefore, controlling the configuration of stereocenters in the precursors to this compound is of paramount importance. Asymmetric synthesis strategies are employed to produce enantiomerically pure or enriched starting materials. labinsights.nl

A common approach is the utilization of the "chiral pool," which consists of abundant, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes. nih.gov These molecules can serve as starting materials, with their inherent chirality being transferred through a synthetic sequence to the target precursor. For instance, chiral terpenes like citronellol (B86348) can be used as building blocks for segments of the seco-acid chain. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to asymmetric synthesis. researchgate.net Enzymes operate with high levels of stereoselectivity under mild conditions. nih.gov In the context of synthesizing precursors for this compound, biocatalytic methods are particularly useful for creating chiral alcohols and hydroxy acids. researchgate.net

Lipases are commonly used for the kinetic resolution of racemic alcohols or acids. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. Thioesterase (TE) domains, which are responsible for the macrocyclization step in the biosynthesis of many natural polyketides, have also been harnessed for the chemoenzymatic synthesis of macrolactones. nih.govnih.gov These enzymes can accept synthetic precursor molecules and catalyze their cyclization with high efficiency. nih.gov

Another powerful biocatalytic tool is the use of oxidoreductases. For example, soybean lipoxygenase can oxidize linoleic acid to stereospecifically produce (13S)-13-hydroxyoctadeca-9,11-dienoic acid, a chiral hydroxy acid that can serve as a precursor for macrocyclic lactones. rsc.orgrsc.org Similarly, engineered alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can reduce prochiral ketones to chiral secondary alcohols with excellent enantiomeric excess. nih.gov

Table 2: Biocatalytic Approaches for Stereoselective Synthesis of Precursors
Enzyme ClassExample EnzymeTransformationApplication
LipasesCandida antarctica lipase (B570770) B (CALB)Kinetic resolution of racemic alcohols/acids via selective acylation or hydrolysis.Generation of enantiopure secondary alcohols or hydroxy acids for the seco-acid backbone.
OxidoreductasesSoybean Lipoxygenase-1Stereospecific oxidation of polyunsaturated fatty acids. rsc.orgCreates chiral hydroperoxides, which are reduced to specific chiral hydroxy acids. rsc.org
Thioesterases (TEs)Zearalenone TE, Radicicol TEIntramolecular macrocyclization of ω-hydroxyacyl thioesters. nih.govFinal ring-closing step to form the macrolactone from a linear precursor. nih.gov
DehydrogenasesEngineered Alcohol Dehydrogenase (ADH)Asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.govSetting key stereocenters in the precursor chain with high enantioselectivity.

Besides biocatalysis, a range of non-enzymatic asymmetric methods are available to control stereochemistry. These include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. rsc.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemical outcome of aldol (B89426) reactions, which can be used to construct portions of the seco-acid chain with specific diastereoselectivity. rsc.org

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly atom-economical approach. labinsights.nl For instance, the enantioselective reduction of a ketone precursor can be achieved using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). Enantioselective epoxidation or dihydroxylation reactions can introduce chiral oxygen functionalities into an alkene precursor, which are then elaborated to form the final seco-acid. labinsights.nl

Diastereoselective reactions control the relative configuration between two or more stereocenters. nih.gov For example, a directed reduction of a ketone can be influenced by a nearby existing stereocenter, leading to the preferential formation of one diastereomer. Such substrate-directed approaches are crucial in building up the multiple stereocenters often found in complex natural product precursors. rsc.org

Design and Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the modulation of its properties. Functionalization can be achieved by either modifying the final macrocycle or, more commonly, by incorporating functionalized building blocks during the synthesis of the linear precursor. mdpi.com

For syntheses employing RCM, the use of functionalized diene precursors allows for the direct incorporation of various groups onto the macrocyclic ring. For example, a precursor containing an additional hydroxyl group (protected during the RCM step) would lead to a hydroxylated derivative.

In macrolactonization routes, the linear seco-acid can be assembled from smaller, functionalized fragments. For instance, a segment of the chain could be prepared via an aldol reaction using a substituted aldehyde, introducing an alkyl or other group at a specific position. rsc.org Post-cyclization modifications are also possible, though potentially more challenging due to the need for selective reactions on a complex macrocycle. For example, the double bond in this compound could potentially undergo reactions such as epoxidation, dihydroxylation, or hydrogenation to introduce new functionalities or alter the ring's saturation. rsc.org

The design of these derivatives is often guided by the desire to explore structure-activity relationships or to fine-tune physical properties. The synthesis of new functional bicyclic nitroxides and β-carbonyl selenides functionalized with ester groups are examples of how core structures can be modified to create new chemical entities with potentially novel properties. mdpi.commdpi.com

Biosynthetic Investigations and Natural Occurrence of Oxacyclohexadec 14 En 2 One

Identification of Natural Sources and Advanced Isolation Techniques

Oxacyclohexadec-14-en-2-one has been identified as a significant contributor to the characteristic musk aroma of a select few plant species. The primary natural sources are the seeds of the ambrette plant (Abelmoschus moschatus, formerly Hibiscus abelmoschus) and the root of angelica (Angelica archangelica) scentree.coscentree.cochemicalbull.comtinkturenpresse.dewikipedia.org.

The concentration of Ambrettolide in these natural sources is relatively low, necessitating sophisticated and efficient extraction and isolation techniques to obtain the pure compound. The primary methods employed include:

Steam Distillation: This technique is used to extract the volatile components from the plant material. In the case of ambrette seeds, steam distillation yields a semi-solid, pale yellow volatile oil, of which Ambrettolide is a key constituent tinkturenpresse.de. The essential oil from angelica root is also obtained through steam distillation natureinbottle.comhbnobulk.com.

Solvent Extraction: This method involves the use of organic solvents to extract the fragrant compounds from the raw materials. For ambrette seeds, solvent extraction is a common technique to produce a concrete, from which an absolute rich in Ambrettolide can be obtained chemicalbull.comtinkturenpresse.de.

Following the initial extraction, further purification steps are typically required to isolate this compound from other co-extracted compounds. These advanced techniques may include fractional distillation and chromatography.

Table 1: Natural Sources and Isolation of this compound
Natural SourcePlant PartIsolation Techniques
Ambrette (Abelmoschus moschatus)SeedsSteam Distillation, Solvent Extraction chemicalbull.comtinkturenpresse.de
Angelica (Angelica archangelica)RootSteam Distillation natureinbottle.comhbnobulk.com

Elucidation of Putative Biosynthetic Pathways for Macrocyclic Lactones

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other macrocyclic lactones and fatty acid derivatives, a putative pathway can be proposed. It is widely accepted that many macrocyclic lactones originate from long-chain fatty acids.

The proposed biosynthesis of this compound likely begins with a common fatty acid precursor, such as oleic acid, which is a C18 unsaturated fatty acid. The pathway is hypothesized to involve a series of enzymatic modifications, including hydroxylation and subsequent intramolecular esterification (lactonization).

A key step in this proposed pathway is the ω-hydroxylation of a long-chain fatty acid. This reaction introduces a hydroxyl group at the terminal carbon of the fatty acid chain. This is then followed by β-oxidation to shorten the chain to the required C16 length, and finally, an intramolecular esterification reaction between the terminal hydroxyl group and the carboxylic acid group, catalyzed by a specific enzyme, would lead to the formation of the 16-membered lactone ring of this compound.

Table 2: Proposed Biosynthetic Precursors for this compound
Putative PrecursorChemical ClassPotential Role
Oleic AcidUnsaturated Fatty AcidInitial building block for the carbon skeleton
15-Hydroxypentadecanoic acidHydroxy Fatty AcidDirect precursor for lactonization researchgate.netgoogle.com

Characterization of Enzymatic Systems Involved in Macrolactone Biogenesis

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized from Abelmoschus moschatus or Angelica archangelica, it is possible to infer the types of enzymatic systems that are likely involved based on analogous pathways in other organisms. The biogenesis of macrocyclic lactones typically involves a coordinated action of several enzyme classes.

The key enzymatic steps are believed to be:

Fatty Acid Synthesis and Modification: The initial steps involve the biosynthesis and modification of a long-chain fatty acid precursor. This is carried out by a suite of enzymes including fatty acid synthases and desaturases.

Hydroxylation: The introduction of a terminal hydroxyl group is a critical step. In many biological systems, this reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are known for their ability to catalyze the regio- and stereospecific hydroxylation of a wide variety of substrates, including fatty acids.

Lactonization: The final ring-closing step, the intramolecular esterification, is likely catalyzed by a lipase (B570770) or a specific esterase . These enzymes can catalyze the formation of ester bonds, and in this case, would facilitate the cyclization of the hydroxy fatty acid to form the macrolactone.

Research into the enzymatic synthesis of other musky macrocyclic lactones has demonstrated the feasibility of using a cascade reaction involving a cytochrome P450 hydroxylase to produce ω-hydroxy fatty acids, followed by lactonization catalyzed by a lipase researchgate.net. It is plausible that a similar enzymatic cascade is at play in the natural biosynthesis of this compound.

Table 3: Putative Enzymatic Systems in this compound Biosynthesis
Enzyme ClassProposed FunctionSupporting Evidence from Analogous Systems
Fatty Acid Synthases/DesaturasesFormation of the fatty acid backboneFundamental to all fatty acid-derived natural products
Cytochrome P450 Monooxygenases (CYPs)Terminal (ω) hydroxylation of the fatty acid chainKnown to catalyze hydroxylation of fatty acids in various organisms researchgate.netnih.gov
Lipases/EsterasesCatalysis of intramolecular esterification (lactonization)Demonstrated to catalyze macrolactone formation from hydroxy fatty acids researchgate.netresearchgate.net

Advanced Analytical Characterization for Structural Confirmation and Purity Assessment

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to confirming the precise atomic arrangement of Oxacyclohexadec-14-en-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. scispace.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive data on the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. Key signals for this compound would include protons on the carbon-carbon double bond (vinylic protons), protons on the carbon adjacent to the ester oxygen, protons alpha to the carbonyl group, and a complex region of signals from the many methylene (B1212753) (-CH₂) groups in the aliphatic chain. chemistrysteps.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. youtube.com For this compound, characteristic signals would confirm the presence of the ester carbonyl carbon, the two sp²-hybridized carbons of the double bond, the sp³-hybridized carbon bonded to the ester oxygen, and the various sp³ carbons of the long alkyl chain. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional Group Atom Predicted Chemical Shift (ppm)
Alkene =C-H 5.0 - 5.8
Ester (alpha to C=O) -CH₂ -C=O 2.2 - 2.5
Ester (alpha to O) -CH₂ -O- 4.0 - 4.5
Aliphatic Chain -CH₂ - 1.2 - 1.8
Ester Carbonyl -C =O 170 - 175
Alkene =C - 120 - 140
Ester (alpha to O) -C H₂-O- 60 - 70
Aliphatic Chain -C H₂- 20 - 35

Note: These are typical, generalized chemical shift ranges. Actual values can vary based on the specific molecular conformation and solvent. chemistrysteps.comlibretexts.org

2D NMR (COSY, HSQC): To assemble the full structure and definitively assign the signals from the 1D spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to trace the connectivity of the proton network throughout the 16-membered ring, confirming the sequence of the methylene groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), which are often more easily resolved. youtube.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This technique is highly effective for identifying the functional groups present in a molecule. nih.govresearchgate.net For this compound, the FT-IR spectrum would provide clear evidence for its key structural features.

The most prominent absorption would be a strong, sharp peak characteristic of the ester carbonyl (C=O) stretch. orgchemboulder.com The presence of the carbon-carbon double bond (C=C) would be indicated by a stretching absorption, while the C-H bonds of the alkene would absorb at a slightly higher frequency than the numerous aliphatic C-H bonds. pressbooks.pubdummies.com Additionally, characteristic C-O stretching bands from the ester group would be visible. orgchemboulder.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Bond Vibration Type Characteristic Absorption (cm⁻¹)
Alkane C-H Stretch 2850 - 3000
Alkene =C-H Stretch 3020 - 3100
Alkene C=C Stretch 1640 - 1680
Ester C=O Stretch 1735 - 1750
Ester C-O Stretch 1000 - 1300

Note: These values represent typical frequency ranges for the specified functional groups. pressbooks.pubspecac.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental formula. researchgate.net For this compound, with the molecular formula C₁₅H₂₆O₂, HRMS would confirm the exact mass of its molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. chemspider.com

Table 3: Molecular Formula and Mass Data for this compound

Property Value
Molecular Formula C₁₅H₂₆O₂
Average Mass 238.371 g/mol
Monoisotopic Mass 238.1933 g/mol

Source: ChemSpider chemspider.com

In addition to molecular formula determination, mass spectrometry provides structural information through fragmentation analysis. By analyzing the masses of the fragments produced when the molecular ion breaks apart, the connectivity of the molecule can be inferred. The fragmentation pattern of a macrocyclic lactone like this compound would be expected to show characteristic losses related to the ester functional group and cleavage of the macrocyclic ring. libretexts.org

Advanced Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. nih.govd-nb.info It is particularly well-suited for analyzing fragrance ingredients like macrocyclic musks. gcms.cz In the context of this compound, GC-MS serves to separate the compound from any volatile impurities, such as residual solvents from synthesis or minor byproducts. researchgate.net

The gas chromatograph separates components based on their boiling points and interaction with the stationary phase of the GC column. confex.com Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum for identification. researchgate.net This allows for the profiling of all volatile constituents in a sample, confirming the identity of the main peak as this compound and identifying any co-eluting impurities. up.pt

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds. nih.gov For this compound, reverse-phase HPLC is typically employed, where the compound is passed through a column with a nonpolar stationary phase. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method is highly sensitive for detecting non-volatile impurities.

A crucial application of HPLC in the analysis of this compound is the separation of geometric isomers. The double bond at the C14 position can exist in either the cis (Z) or trans (E) configuration. These isomers often have very similar properties but can be resolved using specialized HPLC columns and optimized mobile phases. researchgate.netnih.govhelsinki.fi This separation is critical for confirming the stereochemical purity of a specific isomer, such as (14E)-Oxacyclohexadec-14-en-2-one.

X-ray Crystallography for Definitive Absolute Configuration Determination (where applicable to derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unequivocal proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute configuration. nih.gov The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons within the crystal, allowing for the generation of a detailed electron density map and, subsequently, a complete molecular structure. wikipedia.orgmkuniversity.ac.in

While obtaining a suitable single crystal of this compound itself can be a primary challenge, the application of X-ray crystallography to its derivatives is invaluable. nih.gov Chemical modification of the parent molecule can yield crystalline derivatives that are more amenable to single-crystal growth. The structural data obtained from such a derivative can confirm the core macrocyclic framework and the stereochemistry of any chiral centers introduced or affected during synthesis. For instance, crystallographic studies on bicyclic lactone derivatives have successfully elucidated their complex structures, demonstrating the power of this technique in confirming molecular architecture in related compounds. researchgate.net This information is vital for structure-activity relationship studies and for ensuring the stereochemical purity of synthetic batches.

Key Steps in X-ray Crystallography:

Crystallization: The initial and often most challenging step is growing a high-quality single crystal (typically >0.1 mm) of the target compound or its derivative. wikipedia.orgnih.gov

Data Collection: The crystal is mounted in a diffractometer and irradiated with monochromatic X-rays. A detector records the positions and intensities of the diffracted beams. wikipedia.org

Structure Solution and Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles. mkuniversity.ac.in

Development and Application of Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the trace-level quantification of specific compounds like this compound. acs.org Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful tools for fragrance analysis due to their high sensitivity, selectivity, and specificity. acs.orgnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as macrocyclic musks. ykcs.ac.cn In this technique, the sample is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a tandem mass spectrometer. Here, a specific parent ion (precursor ion) corresponding to the mass of the target analyte is selected, fragmented through collision-induced dissociation (CID), and the resulting daughter ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific fingerprint for the analyte, minimizing interference from matrix components. nih.gov This method has been successfully applied to the quantitative analysis of various synthetic musks, including macrocyclic types, in complex environmental samples like sediment, demonstrating its robustness and sensitivity with detection limits in the nanogram-per-gram range. ykcs.ac.cnup.pt

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers a complementary approach, particularly for compounds that may be thermally labile or less volatile. mdpi.com The separation occurs in the liquid phase, typically using a reversed-phase column. mdpi.com The eluent from the LC system is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation of the parent molecule. mdpi.com Similar to GC-MS/MS, tandem mass spectrometry allows for highly selective detection using MRM transitions. mdpi.com The development of fused-core column technology has enabled faster and more efficient separations, significantly reducing analysis times while maintaining high resolution. mdpi.comlcms.cz LC-MS/MS methods are instrumental for quantifying trace amounts of organic molecules in various matrices and can be optimized for the specific analysis of this compound.

Below is a table representing typical data that can be obtained from an LC-MS/MS analysis for a compound structurally related to this compound, illustrating the principles of the technique.

Table 1: Illustrative LC-MS/MS Parameters for a Related Macrocyclic Musk Isomer

Parameter Value/Description
Chromatography
Column Reversed-Phase C18
Mobile Phase Gradient elution with water and acetonitrile (B52724) (containing modifiers)
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (m/z) 239.2006
Product Ions (m/z) 201.165, 237.181 (indicative fragments after CID)
Analysis Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan

These advanced hyphenated techniques are crucial for quality control, ensuring the purity of manufactured this compound, and for research applications, such as detecting and quantifying its presence in various products or environmental samples. ykcs.ac.cnresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Interaction Profiling

Elucidation of Oxacyclohexadec-14-en-2-one's Molecular Targets and Binding Mechanisms

The primary molecular targets identified for macrocyclic musks are olfactory receptors (ORs). Specifically, the human receptors OR5AN1 and OR1A1 have been recognized for their role in the perception of musk odors. nih.govresearchgate.net The binding of a musk compound to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that results in the perception of its characteristic scent.

The binding mechanism is thought to involve a combination of hydrophobic interactions and specific hydrogen bonds. The macrocyclic ring of the musk molecule likely interacts with hydrophobic pockets within the receptor, while the polar functional groups, such as the ketone group in this compound, are believed to form hydrogen bonds with key amino acid residues, such as Tyrosine-260 in transmembrane domain 6 of the OR5AN1 receptor. nih.gov Computational studies using quantum mechanics/molecular mechanics (QM/MM) have shown that these interactions stabilize the odorant within the binding pocket. nih.gov

Investigations into Interactions with Biological Membranes and Lipid Bilayers

As a lipophilic molecule, this compound is expected to readily associate with biological membranes. msdvetmanual.com The interaction of small molecules with lipid bilayers can lead to alterations in membrane properties, such as fluidity and permeability. While direct studies on this compound are not available, research on other amphiphilic compounds has demonstrated their ability to incorporate into lipid monolayers and bilayers. This incorporation can disrupt the ordered packing of lipid acyl chains, leading to membrane fluidization. thegoodscentscompany.commdpi.com The extent of this interaction is dependent on the balance between the molecule's hydrophilic and hydrophobic portions. thegoodscentscompany.commdpi.com Such interactions could influence the function of membrane-bound proteins and cellular signaling processes.

Analysis of this compound's Influence on Specific Cellular Functions and Biochemical Pathways

The broader class of macrocyclic lactones exhibits a range of biological activities, including antiparasitic effects. nih.govnih.gov For instance, some macrocyclic lactones act by modulating neurotransmission in invertebrates, often by interfering with glutamate-gated chloride channels, which can lead to paralysis of the parasite. nih.gov While these specific effects have not been documented for this compound, its structural similarity to other biologically active macrocycles suggests the potential for interaction with various cellular pathways. However, without specific research, any such influence remains speculative.

Mechanistic Studies of Enzymatic Interactions and Participation in Redox Reactions

The chemical structure of this compound contains two key functional groups that are susceptible to enzymatic and chemical reactions: an ester linkage and a carbon-carbon double bond.

Enzymatic Hydrolysis: The ester group within the macrocyclic ring is a potential target for esterase enzymes. Enzymatic hydrolysis would cleave the lactone ring, resulting in a linear hydroxy carboxylic acid. mdpi.com This transformation would significantly alter the molecule's structure and likely inactivate its biological and sensory properties.

Redox Reactions: The unsaturated carbon-carbon double bond in this compound makes it susceptible to oxidation. The reactivity of α,β-unsaturated lactones as Michael acceptors has been studied, indicating their potential to react with nucleophiles. nih.govrsc.orgrsc.org In a biological context, this could involve reactions with cellular thiols, such as glutathione, or participation in enzyme-catalyzed redox reactions. However, specific studies on the redox behavior of this compound are lacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Rational Design

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.com For macrocyclic musks, QSAR studies have been employed to understand the structural features that govern their odor intensity and character. illinois.edu These models can aid in the rational design of new musk compounds with improved properties.

Three-dimensional QSAR (3D-QSAR) models have been developed to investigate the binding of various musk compounds to the OR5AN1 receptor. nih.gov These models help to identify the key steric and electronic features of the ligands that are important for receptor binding and activation. While no specific QSAR models for this compound have been published, its structural parameters could be incorporated into existing models for macrocyclic musks to predict its binding affinity and sensory properties.

Computational Chemistry and in Silico Modeling of Oxacyclohexadec 14 En 2 One

Conformational Analysis through Molecular Mechanics and Quantum Chemical Calculations

Due to its 16-membered macrocyclic ring, Oxacyclohexadec-14-en-2-one possesses significant conformational flexibility. A single macrocycle can exist in numerous conformations with minimal differences in free energy, which makes the experimental determination of its biologically active conformer—the specific shape it adopts when interacting with a biological target like an olfactory receptor—exceptionally challenging. illinois.edu Computational methods such as molecular mechanics (MM) and quantum chemical calculations are pivotal in navigating this complex conformational landscape.

The process typically begins with a conformational search using molecular mechanics force fields. MM methods are computationally less intensive and allow for a rapid exploration of a wide range of possible geometries to identify a set of low-energy conformers. Following this initial screening, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed for a more accurate determination of the geometries and relative energies of the most promising conformers identified by MM. These higher-level calculations provide a more reliable picture of the electron distribution and intramolecular forces, refining the understanding of conformational preferences. This dual approach allows researchers to build a comprehensive map of the potential energy surface, identifying the most stable and likely conformations of the molecule.

Molecular Dynamics Simulations for Ligand-Biomolecule Interaction Studies

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with biological macromolecules over time. mdpi.com These simulations are particularly valuable for investigating how the molecule might bind to a target, such as a human olfactory receptor, providing insights that are unobtainable by other means. mdpi.comescholarship.org

An MD simulation begins with a defined starting structure of the ligand-biomolecule complex, often obtained from docking studies. The system is then solvated, typically in a water box, and ions are added to neutralize the system and mimic physiological concentrations. The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. mdpi.com Following minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Finally, the production simulation is run, during which the trajectories of all atoms are calculated over a set period by solving Newton's equations of motion.

Analysis of these trajectories can reveal crucial information about the binding process, including the stability of the interaction, key amino acid residues involved in binding, and the specific conformation the ligand adopts within the binding site. For instance, computational efforts have been made to predict the binding affinities of novel macrocyclic musks to human olfactory receptor 5AN1 using drug-protein docking software, guiding the design of new fragrance compounds. escholarship.org

Table 1: Key Steps in Molecular Dynamics (MD) Simulation for Ligand-Receptor Interaction

Step Description Purpose
1. System Preparation A 3D model of the receptor-ligand complex is prepared. The complex is placed in a simulation box, typically filled with water molecules to mimic a biological environment. To set up a realistic starting point for the simulation.
2. Energy Minimization The potential energy of the system is minimized by adjusting the positions of the atoms. To relax the system and remove any unfavorable atomic clashes from the initial structure. mdpi.com
3. Equilibration The system is gradually heated to the desired simulation temperature and the pressure is adjusted. The system is allowed to evolve until temperature and pressure stabilize. To ensure the simulation starts from a thermally and structurally stable state.
4. Production Run The simulation is run for an extended period (nanoseconds to microseconds), and the positions, velocities, and energies of all atoms are saved at regular intervals. To generate a trajectory of the molecule's dynamic behavior over time.

| 5. Trajectory Analysis | The saved trajectory is analyzed to study binding stability, conformational changes, protein-ligand interactions (e.g., hydrogen bonds), and to calculate binding free energies. | To extract meaningful biological insights from the simulation data. |

Prediction of Spectroscopic Data for Structural Verification

Computational chemistry serves as a powerful predictive tool for spectroscopic data, which is essential for the structural verification of newly synthesized molecules like this compound. Quantum mechanical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The process involves calculating the optimized geometry of the molecule and then performing a subsequent calculation to determine its spectroscopic properties. For example, by calculating the magnetic shielding tensors around each nucleus, one can predict the NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies that would be observed in an IR spectrum.

These predicted spectra provide a valuable reference point. When a new batch of this compound or a related analogue is synthesized, its experimental spectra can be compared against the computationally predicted data. A strong correlation between the predicted and experimental spectra provides high confidence in the structural assignment and stereochemistry of the synthesized compound. Furthermore, machine learning approaches are emerging as a complementary method, capable of rapidly predicting spectra by learning from large datasets of known molecules and their spectral properties. vu.nl

| IR Frequency (C=C stretch) | 1655 cm⁻¹ | 1658 cm⁻¹ | Good agreement, confirms the alkene functional group. |

Rational Design of Novel this compound Analogues via In Silico Methods

In silico methods are at the forefront of the rational design of novel analogues of this compound, aiming to create new molecules with enhanced or specific properties, such as improved binding affinity to olfactory receptors or unique scent profiles. This computer-aided approach significantly accelerates the discovery process by prioritizing compounds for synthesis that have a high probability of success. escholarship.orgschrodinger.com

The design process begins with the three-dimensional structure of the parent molecule, this compound, which serves as a scaffold. Computational chemists then perform virtual modifications, which can include:

Varying the ring size: Expanding or contracting the 16-membered ring. illinois.edu

Introducing substituents: Adding functional groups (e.g., methyl, hydroxyl) at various positions on the ring. illinois.edu

Altering stereochemistry: Changing the configuration of chiral centers or the geometry of the double bond.

Replacing atoms: Substituting a carbon atom within the ring with a heteroatom like oxygen or sulfur. illinois.edu

Each newly designed virtual analogue is then evaluated using computational tools. Docking simulations can predict how strongly the new molecule will bind to a target receptor, and quantitative structure-activity relationship (QSAR) models can predict its potential odor characteristics based on its structure. This iterative cycle of design and evaluation allows for the rapid screening of thousands of potential analogues, with only the most promising candidates being selected for chemical synthesis and experimental testing. mdpi.com This workflow makes the design of new macrocycles more efficient and automated. schrodinger.com

Table 3: Workflow for Rational Design of Novel this compound Analogues

Step Description Computational Tools Used
1. Template Selection The structure of this compound is used as the starting point or template. Molecular modeling software
2. Virtual Library Generation A large library of virtual analogues is created by systematically modifying the template structure (e.g., adding substituents, changing ring size). illinois.eduschrodinger.com Automated molecule building and enumeration software
3. Property Prediction Key properties of each virtual analogue are predicted, such as binding affinity to a target receptor, and physicochemical properties (e.g., logP). Docking software, QSAR models, molecular dynamics
4. Candidate Prioritization Analogues are ranked based on their predicted properties. The most promising candidates that meet the desired criteria are selected. Data analysis and visualization tools

| 5. Synthesis and Experimental Validation | The top-ranked virtual compounds are synthesized in the laboratory and their properties are experimentally tested to validate the computational predictions. | N/A |

Table of Compound Names

Compound Name
This compound
Habanolide

Advanced Applications in Polymer Chemistry and Materials Science

Oxacyclohexadec-14-en-2-one as a Monomer for Macrocyclic Polyester (B1180765) Synthesis

This compound is a valuable monomer for the synthesis of long-chain aliphatic polyesters. These polymers are of significant interest as they can exhibit properties similar to conventional plastics like polyethylene (B3416737) while offering potential biodegradability. bham.ac.uk The presence of the C=C double bond within the polymer backbone allows for post-polymerization modification, such as cross-linking, to further tailor the material's properties. nih.gov

The conversion of this compound into a polyester is primarily achieved through ring-opening polymerization (ROP). The mechanism and kinetics of ROP for macrolactones are distinct from those of smaller, strained lactones (e.g., ε-caprolactone).

Mechanisms: The ROP of macrolactones can proceed through several mechanisms, depending on the catalytic system employed. wiley-vch.debohrium.com

Coordination-Insertion: This is a common mechanism when using metal-based catalysts (e.g., tin, aluminum, or zinc complexes). The process involves the coordination of the lactone's carbonyl oxygen to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond, which propagates the polymer chain. diva-portal.org This method is widely used for preparing aliphatic polyesters with well-defined structures. bohrium.com

Enzymatic ROP: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the ROP of macrolactones. The proposed mechanism involves the formation of an enzyme-lactone complex, followed by the acylation of the enzyme's active site to open the ring. researchgate.net This "activated monomer" mechanism is particularly efficient for large, hydrophobic lactones. researchgate.net

Kinetics: The kinetics of ROP are significantly influenced by the monomer's ring size and the type of catalyst.

Chemical ROP: For chemically catalyzed ROP (e.g., with organometallic compounds), the polymerization rate generally decreases with increasing ring size. researchgate.net Smaller lactones possess higher ring strain, which provides a thermodynamic driving force for polymerization. Macrolactones like this compound have very little ring strain, leading to slower polymerization kinetics compared to monomers like ε-caprolactone. wiley-vch.deresearchgate.net The reaction typically follows first-order kinetics with respect to the monomer concentration. researchgate.net

Enzymatic ROP: In contrast, the rate of enzyme-catalyzed ROP tends to increase with the lactone ring size. researchgate.net This is attributed to the increased hydrophobicity of larger lactones, which promotes the formation of the rate-determining lactone-lipase complex. researchgate.net Therefore, this compound is expected to polymerize efficiently under enzymatic catalysis. Kinetic studies on similar macrolactones show that the polymerization rate is often much faster than the initiation rate. acs.org

Table 1: Comparison of ROP Kinetics for Different Lactone Ring Sizes

Lactone Ring SizeRelative Rate (Chemical ROP)Relative Rate (Enzymatic ROP)Controlling Factor (Chemical)Controlling Factor (Enzymatic)
7-membered (e.g., Oenantholactone)3300.10Ring StrainLactone-Lipase Complex Formation
13-membered (e.g., Tridecanolide)1.00.19Ring StrainLactone-Lipase Complex Formation
16-membered (e.g., Pentadecalactone)0.90.74Ring StrainLactone-Lipase Complex Formation
17-membered (e.g., Hexadecanolide)1.01.0Ring StrainLactone-Lipase Complex Formation

Data adapted from comparative kinetic studies on various lactones. researchgate.net

Copolymerization of this compound with other cyclic monomers is a key strategy for creating materials with tailored properties. By incorporating different monomer units, researchers can precisely control characteristics such as crystallinity, degradation rate, and mechanical strength. nih.govacs.org

Common comonomers include:

ε-Caprolactone (CL): Copolymerization with CL can introduce semi-crystalline domains and modify the mechanical properties and degradation profile.

Lactide (LA): Incorporating lactide units can increase the glass transition temperature and stiffness of the resulting polyester.

1,5-Dioxepan-2-one (DXO): This comonomer can be used to increase the hydrophilicity of the final polymer, which in turn can enhance its degradation rate. nih.gov

The synthesis can be designed to produce different copolymer architectures:

Random Copolymers: Simultaneous polymerization of the macrolactone and a comonomer, particularly through enzymatic ROP, typically results in random or semi-random monomer distribution along the polymer chain. nih.govacs.org

Block Copolymers: Sequential addition of monomers allows for the synthesis of block copolymers. For example, a block of poly(ε-caprolactone) can be synthesized first, followed by the addition of this compound to grow a second block. This approach requires a controlled or "living" polymerization system where chain termination is minimized. acs.orgtue.nl

Precise control over the polymer's structural parameters is crucial for developing materials for advanced applications.

Polymer Architecture: As discussed, both random and block copolymer architectures are achievable. The choice of catalyst and polymerization strategy (one-pot vs. sequential addition) determines the final architecture. acs.org Metal-based catalysts that exhibit living polymerization characteristics are particularly useful for creating well-defined block copolymers. tue.nl

Stereoregularity: For an unsaturated macrolactone like this compound, which is chiral, controlling the stereochemistry during polymerization is a significant challenge. The flexibility of the large ring makes stereocontrol difficult. However, the use of stereoselective catalysts, which have been successfully employed for the ROP of smaller chiral lactones like lactide, offers a potential route to synthesizing isotactic or syndiotactic polyesters. rsc.orgrsc.org Achieving such control would allow for fine-tuning of the material's crystallinity and mechanical properties.

Molecular Weight: The molecular weight of the resulting polyester is a critical factor influencing its mechanical and thermal properties. It can be controlled by several factors:

Monomer-to-Initiator Ratio: In a controlled polymerization, the number-average molecular weight (Mn) can be predicted by the initial molar ratio of the monomer to the initiator. tue.nl

Catalyst Selection: The choice of catalyst can affect the achievable molecular weight. Highly active and stable catalysts are needed to produce high molecular weight polymers, especially with low-strain macrolactones. tue.nl

Reaction Conditions: Factors such as temperature, reaction time, and the presence of water can impact molecular weight. For instance, in enzymatic ROP, controlling the water concentration is crucial, as water can act as an initiator, leading to a higher number of shorter polymer chains. acs.org Transesterification side reactions, which can occur at high temperatures, may also affect the final molecular weight distribution. diva-portal.orgacs.org

Integration into Biodegradable Polymer Systems and Biocompatible Materials Research

Aliphatic polyesters are a major class of biodegradable polymers, valued for their potential use in biomedical applications and as environmentally benign plastics. bham.ac.ukspecificpolymers.com Polyesters derived from macrolactones like this compound are investigated for these purposes due to their expected biocompatibility and degradability. iaea.orgresearchgate.net

The degradation of these polyesters typically occurs via hydrolysis of the ester bonds, which can be accelerated by enzymes. nih.gov Research focuses on integrating these polymers into systems where controlled degradation is required. For example, copolymers of unsaturated macrolactones have been shown to be enzymatically degradable. nih.gov The rate of degradation can be tuned by incorporating more hydrophilic comonomers, which facilitates water uptake and hydrolysis. nih.govtue.nl

Furthermore, these materials are explored for their biocompatibility, a prerequisite for applications in tissue engineering and drug delivery. bohrium.comacs.orgresearchgate.net The degradation products of long-chain aliphatic polyesters are generally considered to be non-toxic, resembling natural fatty acids. tue.nl

Tailoring of Macrocyclic Polyester Material Properties for Advanced Research Applications (e.g., mechanical, thermal stability)

A key area of research is the ability to tailor the material properties of polyesters derived from this compound to meet the demands of specific applications.

Mechanical Properties: The mechanical behavior of these polyesters can be significantly altered. Homopolymers of large macrolactones can exhibit properties similar to polyethylene, with high molecular weight versions showing good tensile strength and elongation at break. bham.ac.ukacs.org Copolymerization can be used to transition the material from semi-crystalline to completely amorphous. nih.gov The unsaturation in the polymer backbone provides a reactive site for cross-linking. Using a peroxide initiator, these unsaturated polyesters can be thermally cross-linked to form insoluble, amorphous networks, transforming a thermoplastic material into a thermoset elastomer. nih.gov

Thermal Stability: The thermal stability of aliphatic polyesters is crucial for their processing and application. Generally, they begin to degrade at temperatures around 275°C via random scission of the ester linkage. dtic.mil The thermal stability can be influenced by several factors:

Copolymer Composition: Incorporating different monomer units can alter the thermal properties. For instance, copolymerization of macrolactones with norbornene has been shown to increase the thermal stability of the resulting polymer. nih.gov

Molecular Weight: Higher molecular weight polymers typically exhibit greater thermal stability.

Catalyst Residues: Trace amounts of the polymerization catalyst remaining in the final polymer can significantly lower its thermal stability by promoting degradation pathways at lower temperatures. mdpi.com

Q & A

Q. How should researchers present spectroscopic and biological data for this compound in manuscripts to ensure clarity and reproducibility?

  • Methodological Guidance :
  • Spectra : Include annotated NMR/IR spectra in supplementary materials, noting solvent peaks and integration ratios.
  • Biological Data : Report means ± standard deviations and raw data in appendices. Use heatmaps for high-throughput assay results.
  • Experimental Protocols : Detail catalyst activation, inert atmosphere procedures, and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.